Cbz-L-alanine has the following molecular structure:
-L-alanine chemical structure]
Key features of the structure include:
Cbz-L-alanine is involved in several reactions relevant to scientific research, particularly in peptide synthesis:
Balanced chemical equation:
H2N-CH(CH3)-COOH + C6H5CH2OCOCl → C6H5CH2OCONH-CH(CH3)-COOH + HCl
The Cbz protecting group can be removed under specific conditions to reveal the free amino group of the alanine residue. This is a crucial step in peptide synthesis to allow for peptide bond formation between the deprotected amino group and another amino acid. Common deprotection methods utilize strong acids or hydrogenolysis.
Cbz-L-alanine can be used as a building block in peptide synthesis. The Cbz group protects the N-terminus while the free carboxylic acid group reacts with the amino group of another amino acid to form a peptide bond. This process can be repeated to create longer peptide chains.
Irritant